rac-2-Despiperidyl-2-amino Repaglinide
CAS No.: 874908-11-9
Cat. No.: VC0024102
Molecular Formula: C22H28N2O4
Molecular Weight: 384.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874908-11-9 |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.476 |
| IUPAC Name | 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |
| Standard InChI | InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27) |
| Standard InChI Key | OSCVKZCOJUTUFD-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
rac-2-Despiperidyl-2-amino Repaglinide (CAS No. 874908-11-9) is systematically named 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid . Its molecular structure integrates a benzoic acid backbone substituted with ethoxy and aminophenyl groups, linked via an acetamide bridge. The "rac-" prefix denotes the racemic mixture of stereoisomers at the chiral center, a critical factor influencing its biochemical interactions .
Table 1: Key Identifiers and Synonyms
Stereochemical and Conformational Properties
The compound’s 3D conformation reveals a flexible backbone with nine rotatable bonds, facilitating interactions with biological targets . Hydrogen bonding capacity (3 donors, 5 acceptors) and a computed XLogP3-AA value of 4.1 suggest moderate lipophilicity, aligning with its solubility profile in organic solvents like DMSO and methanol .
Physicochemical Properties
Thermal and Solubility Characteristics
rac-2-Despiperidyl-2-amino Repaglinide exhibits a melting point range of 60–68°C and a predicted boiling point of 640.0±55.0°C . Its density is estimated at 1.172±0.06 g/cm³, consistent with solid-state packing efficiency. Solubility data indicate limited aqueous solubility but moderate miscibility in polar aprotic solvents:
Table 2: Solubility and Stability Profile
| Property | Value | Source |
|---|---|---|
| Solubility in Water | Insoluble | |
| Solubility in DMSO | Slightly soluble | |
| Solubility in Methanol | Slightly soluble | |
| Storage Conditions | -20°C under inert atmosphere | |
| pKa | 4.20±0.10 |
Spectroscopic and Computational Data
High-resolution mass spectrometry (HRMS) confirms an exact mass of 384.20490738 Da , while predictive models estimate a polar surface area of 98.5 Ų, indicative of membrane permeability limitations .
Metabolic and Pharmacological Relevance
Role as a Repaglinide Metabolite
As a primary metabolite of Repaglinide—a meglitinide-class antidiabetic—rac-2-Despiperidyl-2-amino Repaglinide is detected in fecal and urinary excretions. Metabolic pathways involve hepatic cytochrome P450-mediated dealkylation, altering the parent drug’s pharmacokinetic profile.
Implications for Drug Development
Studies leveraging this metabolite focus on:
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Pharmacokinetic Modeling: Quantifying renal vs. hepatic clearance rates to optimize dosing regimens.
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Toxicity Screening: Assessing metabolite accumulation risks in patients with impaired metabolism.
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Stereochemical Impact: Evaluating enantiomer-specific activity to guide chiral synthesis efforts .
Synthetic and Analytical Considerations
Synthesis Pathways
Comparative Analysis with Structural Analogs
Table 3: Functional Analogues in Antidiabetic Research
| Compound | Structural Similarity | Therapeutic Target |
|---|---|---|
| Nateglinide | Benzamide backbone | ATP-sensitive K⁺ channels |
| Mitiglinide | Carboxylic acid substituent | Pancreatic β-cell receptors |
| rac-2-Despiperidyl-2-amino Repaglinide | Aminophenyl-acetamide core | Hepatic metabolite profiling |
Future Research Directions
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